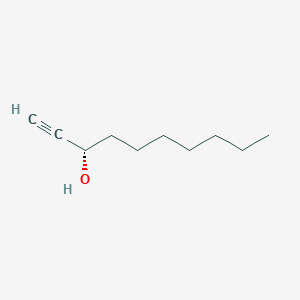![molecular formula C11H12N2OS2 B14449293 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 76779-95-8](/img/no-structure.png)
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
The synthesis of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2,4-dimethylphenol with appropriate thiadiazole precursors. One common method involves the reaction of 2,4-dimethylphenol with thiosemicarbazide in the presence of an acid catalyst to form the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.
Applications De Recherche Scientifique
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Agriculture: It can be used as a pesticide or fungicide due to its ability to inhibit the growth of certain pests and fungi.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial cell walls, disrupting their integrity and leading to cell death. The thiadiazole ring plays a crucial role in this mechanism, as it can interact with bacterial enzymes and inhibit their function .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione include other thiadiazole derivatives, such as:
5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol: This compound has similar structural features but contains an oxadiazole ring instead of a thiadiazole ring.
5-[(2,4-Dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: This compound has an oxazolidinone ring and is used in different applications. The uniqueness of this compound lies in its specific ring structure and the presence of the sulfur atom, which imparts distinct chemical and biological properties.
Propriétés
| 76779-95-8 | |
Formule moléculaire |
C11H12N2OS2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
5-[(2,4-dimethylphenoxy)methyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H12N2OS2/c1-7-3-4-9(8(2)5-7)14-6-10-12-13-11(15)16-10/h3-5H,6H2,1-2H3,(H,13,15) |
Clé InChI |
GUSDLYAXQSFDNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=NNC(=S)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
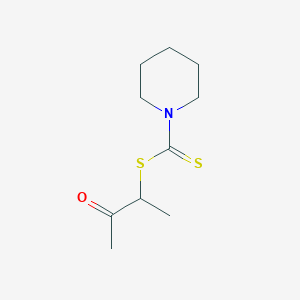
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
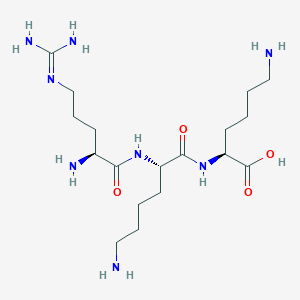
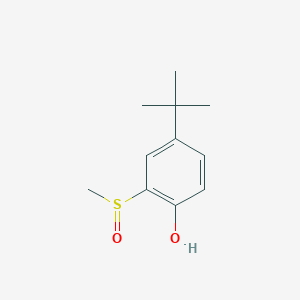
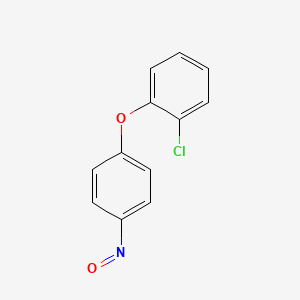
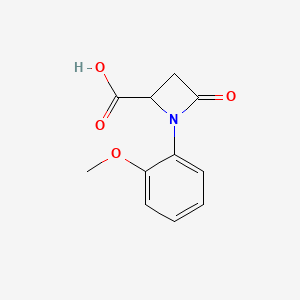
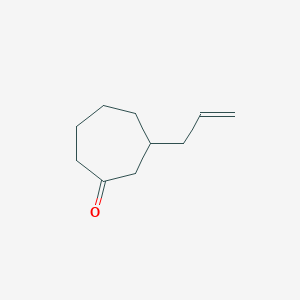
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
